molecular formula C15H15N3O2 B1400347 5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine CAS No. 1242152-62-0

5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine

Cat. No.: B1400347
CAS No.: 1242152-62-0
M. Wt: 269.3 g/mol
InChI Key: CEDTZVIHIUIOFX-UHFFFAOYSA-N
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Description

5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl alcohol and 3-nitroindazole.

    Formation of 4-methoxybenzyloxy Intermediate: The 4-methoxybenzyl alcohol is converted to 4-methoxybenzyloxy chloride using thionyl chloride (SOCl2) under reflux conditions.

    Nucleophilic Substitution: The 4-methoxybenzyloxy chloride is then reacted with 3-nitroindazole in the presence of a base such as potassium carbonate (K2CO3) to form the desired intermediate.

    Reduction: The nitro group in the intermediate is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-1H-indazole
  • 5-(4-methoxybenzyl)-1H-indazole
  • 5-(4-methoxyphenoxy)-1H-indazole

Uniqueness

5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine is unique due to its specific substitution pattern and the presence of both methoxy and benzyloxy groups. This unique structure may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-14-13(8-12)15(16)18-17-14/h2-8H,9H2,1H3,(H3,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDTZVIHIUIOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)NN=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801244348
Record name 5-[(4-Methoxyphenyl)methoxy]-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242152-62-0
Record name 5-[(4-Methoxyphenyl)methoxy]-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242152-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Methoxyphenyl)methoxy]-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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